molecular formula C15H11BrN2O2S2 B2980718 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone CAS No. 1421489-74-8

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone

Cat. No. B2980718
CAS RN: 1421489-74-8
M. Wt: 395.29
InChI Key: RXPFWGVTJZZADN-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . It has been synthesized and studied for its potential biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The reaction was monitored by thin layer chromatography (TLC) .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR and mass spectral data . The steric and electrostatic potential fields were calculated at each lattice intersection of a regularly spaced grid of 1.0Å .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include acetylation of benzothiazole in the presence of base NEt3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate in DMF solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed based on their yield, melting point, IR, 1H NMR, 13C NMR and mass spectral data .

Scientific Research Applications

Anticancer Properties

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone: exhibits promising anticancer activity. Studies have shown that it induces S-phase arrest in cancer cells, up-regulates pro-apoptotic proteins, down-regulates anti-apoptotic proteins, activates caspase-3, and ultimately triggers mitochondrial dysfunction, leading to cell apoptosis. Researchers are exploring its potential as a novel chemotherapeutic agent.

Protein Tyrosine Phosphatase 1B Inhibition for Diabetes

This compound has been investigated as a protein tyrosine phosphatase 1B (PTP1B) inhibitor with therapeutic potential for Type II diabetes. By modulating PTP1B activity, it may help regulate insulin signaling and glucose homeostasis . Such inhibitors are crucial in managing diabetes and related metabolic disorders.

Antimicrobial and Antifungal Activities

The benzothiazole moiety in this compound contributes to its antimicrobial and antifungal properties. Benzothiazole derivatives have been studied for their effectiveness against various pathogens, including bacteria and fungi. Researchers are keen on exploring their potential as novel antimicrobial agents .

Anti-Mycobacterial Chemotypes

In the fight against tuberculosis, novel anti-mycobacterial agents are essential. Some derivatives of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone have been designed and synthesized specifically for this purpose. These compounds exhibit promising activity against mycobacteria, making them valuable candidates for further investigation .

Oxadiazole Derivatives with Antifungal Activity

Researchers have synthesized related compounds containing the oxadiazole moiety. These derivatives, such as 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones, have demonstrated antifungal activity. Their potential applications extend to combating fungal infections .

Eco-Friendly Synthesis Strategies

Efforts have been made to develop eco-friendly protocols for synthesizing derivatives of this compound. Researchers have explored one-pot C–C and C–N bond-forming strategies, emphasizing green chemistry principles. Such sustainable approaches contribute to the efficient production of valuable molecules .

Future Directions

The future directions in the research of benzothiazole derivatives include the development of new synthetic methods, the exploration of their biological activities, and the study of their mechanism of action .

Mechanism of Action

    Benzo[d]thiazol

    This is a type of heterocyclic compound that has been found to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(5-bromothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S2/c16-13-6-5-12(21-13)14(19)18-7-9(8-18)20-15-17-10-3-1-2-4-11(10)22-15/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPFWGVTJZZADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Br)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone

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